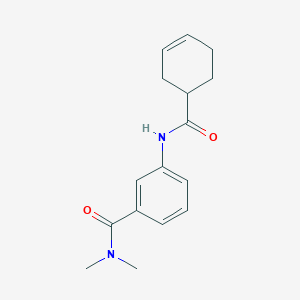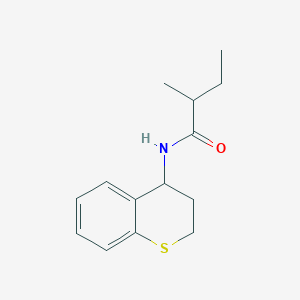
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide, commonly known as DMDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB belongs to the class of thiochromene derivatives, which are known for their diverse biological activities.
Scientific Research Applications
DMDB has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been demonstrated to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. DMDB has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage in cells.
Mechanism of Action
The mechanism of action of DMDB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMDB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which regulates antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects
DMDB has been found to have several biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS. DMDB has also been found to increase the expression of antioxidant enzymes, such as catalase and superoxide dismutase, and to reduce oxidative stress-induced damage in cells.
Advantages and Limitations for Lab Experiments
DMDB has several advantages for lab experiments, including its high yield and stability. It is also relatively easy to synthesize and purify. However, one limitation of DMDB is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, DMDB has not been extensively studied in human clinical trials, so its therapeutic potential in humans is not yet known.
Future Directions
There are several future directions for research on DMDB. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in animal models of cancer and to identify the specific signaling pathways that it targets. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammation and to identify the specific mechanisms by which it reduces inflammation. Finally, more research is needed to determine the safety and efficacy of DMDB in human clinical trials.
Synthesis Methods
The synthesis of DMDB involves the reaction of 2-methylbutanoyl chloride with 3,4-dihydro-2H-thiochromene-4-carbothioamide in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of DMDB is high, and the compound is stable under normal laboratory conditions.
properties
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-3-10(2)14(16)15-12-8-9-17-13-7-5-4-6-11(12)13/h4-7,10,12H,3,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJPNMNBOWHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
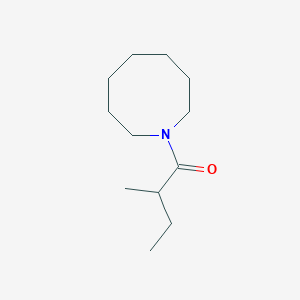

![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)
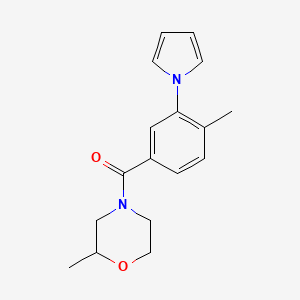
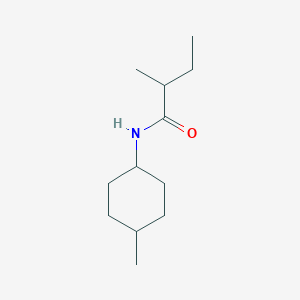

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
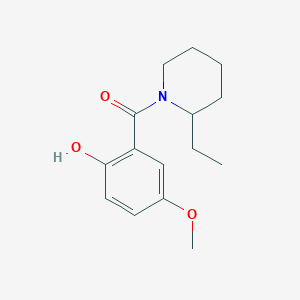
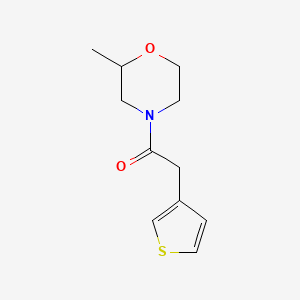
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
